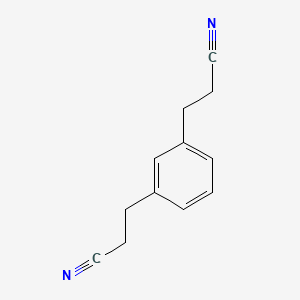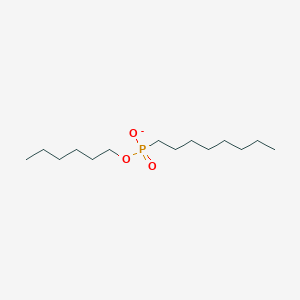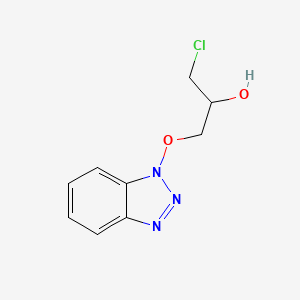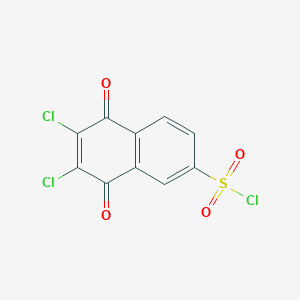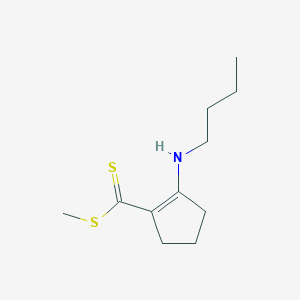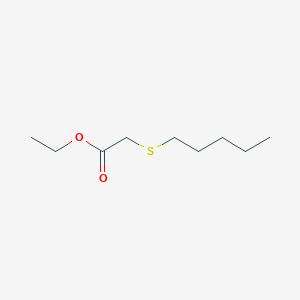
Ethyl (pentylsulfanyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (pentylsulfanyl)acetate is an organic compound belonging to the ester family Esters are known for their pleasant aromas and are often used in fragrances and flavorings This particular compound features an ethyl group attached to an acetate moiety, with a pentylsulfanyl group as a substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (pentylsulfanyl)acetate can be synthesized through a nucleophilic acyl substitution reaction. One common method involves the reaction of ethyl acetate with pentylthiol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. The product is then purified through distillation and extraction techniques to obtain a high-purity ester.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (pentylsulfanyl)acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves the use of a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for converting esters to alcohols.
Substitution: Ammonia or primary amines can be used to convert esters to amides under mild heating conditions.
Major Products Formed
Hydrolysis: Produces pentylthiol and acetic acid.
Reduction: Produces ethyl alcohol and pentylthiol.
Substitution: Produces ethyl (pentylsulfanyl)amide and water.
Applications De Recherche Scientifique
Ethyl (pentylsulfanyl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the pentylsulfanyl group into various molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of ethyl (pentylsulfanyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The pentylsulfanyl group may also interact with thiol-containing enzymes, modulating their activity and influencing cellular pathways.
Comparaison Avec Des Composés Similaires
Ethyl (pentylsulfanyl)acetate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to the presence of the pentylsulfanyl substituent, which imparts distinct chemical and biological properties.
List of Similar Compounds
Ethyl acetate: Commonly used as a solvent and in the production of fragrances.
Methyl butyrate: Known for its fruity aroma and used in flavorings.
Isopentyl acetate:
Propriétés
Numéro CAS |
90677-06-8 |
|---|---|
Formule moléculaire |
C9H18O2S |
Poids moléculaire |
190.31 g/mol |
Nom IUPAC |
ethyl 2-pentylsulfanylacetate |
InChI |
InChI=1S/C9H18O2S/c1-3-5-6-7-12-8-9(10)11-4-2/h3-8H2,1-2H3 |
Clé InChI |
OJELASNXRATNRB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCSCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Benzyl-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14351633.png)
![4-{[{4-[(Dodecyloxy)carbonyl]phenyl}(phenyl)methoxy]carbonyl}benzoate](/img/structure/B14351638.png)
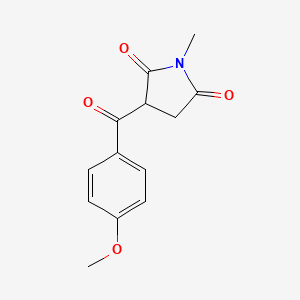

![3-[2-(Methylamino)benzoyl]oxolan-2-one](/img/structure/B14351648.png)
![4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9'-xanthene]](/img/structure/B14351653.png)



